2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide
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Overview
Description
2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, a methyl group, and a pyrrolidine ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves the reaction of a suitable amine with a chiral intermediate. One common method is the reductive amination of a ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide
- 2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide
- 2-Amino-N-methyl-N-(4-(methylthio)benzyl)propanamide
Uniqueness
2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is unique due to its specific chiral configuration and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(1-methylpyrrolidin-3-yl)propanamide |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
SQAMIQQJFPEIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1)C)N |
Origin of Product |
United States |
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